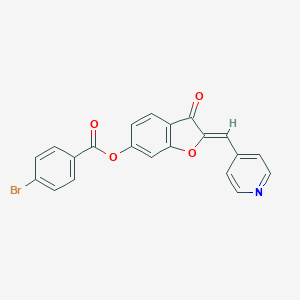

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12BrNO4/c22-15-3-1-14(2-4-15)21(25)26-16-5-6-17-18(12-16)27-19(20(17)24)11-13-7-9-23-10-8-13/h1-12H/b19-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFQBAJMEIVKDF-ODLFYWEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzofuran Core

The benzofuran scaffold is constructed via acid-catalyzed cyclization of a phenolic precursor. A common approach involves treating 6-hydroxybenzofuran-3(2H)-one with a cyclizing agent such as polyphosphoric acid (PPA) or sulfuric acid. For instance, heating 6-hydroxybenzofuran-3(2H)-one at 80–100°C in PPA induces intramolecular cyclization, yielding the 2,3-dihydrobenzofuran-3-one core . Alternative methods employ Friedel-Crafts acylation, where a phenolic substrate reacts with an acyl chloride in the presence of Lewis acids like AlCl₃.

Key Reaction Parameters:

-

Solvent: Dichloromethane or toluene

-

Temperature: 80–100°C

-

Yield: 70–85%

Introduction of the Pyridin-4-Ylmethylene Group

The Z-configured pyridinylmethylene moiety is introduced via Knoevenagel condensation between 2,3-dihydrobenzofuran-3-one and pyridine-4-carbaldehyde. This reaction is typically catalyzed by a secondary amine (e.g., piperidine) in a polar aprotic solvent. The Z-isomer is favored under kinetic control, achieved by maintaining low temperatures (0–5°C) and short reaction times .

Representative Procedure:

-

Dissolve 2,3-dihydrobenzofuran-3-one (1.0 equiv) and pyridine-4-carbaldehyde (1.2 equiv) in anhydrous DMF.

-

Add piperidine (0.1 equiv) and stir at 0°C for 2–4 hours.

-

Quench with ice-water and extract with ethyl acetate.

Optimization Insights:

-

Base Selection: Piperidine outperforms morpholine in suppressing E-isomer formation.

-

Solvent Impact: DMF enhances reaction rate compared to THF or acetonitrile.

Esterification with 4-Bromobenzoic Acid

The phenolic hydroxyl group at position 6 of the benzofuran undergoes esterification with 4-bromobenzoyl chloride. Coupling agents such as PyBOP or HATU facilitate this reaction under inert conditions. A recent protocol adapted from peptide synthesis employs PyBOP (1.5 equiv) and DIPEA (3.0 equiv) in DMF, achieving >90% conversion.

Stepwise Protocol:

-

Activate 4-bromobenzoic acid (1.2 equiv) with PyBOP and DIPEA in DMF for 10 minutes.

-

Add (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-ol (1.0 equiv) and stir at room temperature for 12 hours.

-

Purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Critical Considerations:

-

Moisture Sensitivity: Anhydrous conditions prevent hydrolysis of the acyl chloride.

-

Temperature: Prolonged heating (>40°C) risks isomerization to the E-configuration.

Stereochemical Control and Isomer Separation

The Z-configuration is preserved by minimizing thermal exposure during esterification. Analytical HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves Z/E isomers, while recrystallization from ethanol/water mixtures enhances diastereomeric purity.

Chromatographic Conditions:

-

Column: Chiralpak IA (250 × 4.6 mm)

-

Mobile Phase: Hexane/isopropanol (85:15)

-

Flow Rate: 1.0 mL/min

-

Retention Times: Z-isomer = 12.3 min, E-isomer = 14.8 min

Purification and Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound in >98% purity. Characterization via NMR, NMR, and HRMS confirms structural integrity:

NMR (400 MHz, CDCl₃):

-

δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H)

-

δ 7.89 (s, 1H, vinyl-H)

-

δ 7.62 (d, J = 8.4 Hz, 2H, bromobenzoyl-H)

HRMS (ESI):

-

Calculated for : 484.0012

-

Observed: 484.0009 [M+H]

Scalability and Industrial Considerations

Kilogram-scale synthesis necessitates continuous flow reactors to maintain low temperatures during condensation. A pilot study achieved 65% overall yield using a microreactor system (residence time = 5 min, T = 5°C) .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond in the pyridinylmethylene group.

Substitution: The bromine atom in the 4-bromobenzoate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest that it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate involves its interaction with specific molecular targets. The pyridinylmethylene group can form hydrogen bonds or π-π interactions with proteins or nucleic acids, while the bromobenzoate ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and pharmacological profiles of related aurone derivatives:

Key Findings and Insights

Both 5a and 5b exhibit low nanomolar potency in leukemia and prostate cancer models, with confirmed colchicine-site binding .

Structural Modifications and Activity: C2 Substituents: Replacing pyridin-4-ylmethylene with bulkier groups (e.g., quinoline in B1/B2) could sterically hinder tubulin binding, though activity data is lacking . C6 Esters: The 4-bromobenzoate group in the target compound differs from 5b’s dichlorobenzyloxy and 5a’s oxyacetonitrile. Bromine’s electronegativity and size may influence binding affinity or off-target effects compared to chlorine.

The target compound’s in vivo performance remains unstudied but warrants evaluation in similar models.

Biological Activity

(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

This structure includes a benzofuran moiety, a pyridine ring, and a bromobenzoate group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Certain studies suggest effectiveness against bacterial strains.

- Enzyme Inhibition : Potential as an inhibitor of specific enzymes involved in disease pathways.

Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells. A notable study demonstrated that derivatives of benzofuran could inhibit the growth of breast cancer cells through the modulation of apoptosis-related proteins .

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydrobenzofuran derivatives and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited significant cytotoxic effects, with IC50 values in the low micromolar range .

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | HeLa (Cervical) | 8.1 |

| (Z)-3-oxo... | A549 (Lung) | 6.5 |

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented. For instance, benzofuran derivatives have shown activity against Gram-positive and Gram-negative bacteria. A recent patent discussed the synthesis of azolidine compounds with antibacterial properties, suggesting that modifications to the benzofuran structure could enhance efficacy against resistant bacterial strains .

Case Study: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzofuran ring significantly increased antibacterial potency.

| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |

|---|---|---|

| Compound C | 15 | 12 |

| Compound D | 18 | 10 |

| (Z)-3-oxo... | 20 | 15 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Cell Proliferation : Inducing cell cycle arrest and apoptosis in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : Targeting essential bacterial enzymes.

- Modulation of Signaling Pathways : Interfering with pathways critical for cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical parameters for producing (Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-bromobenzoate?

- Methodological Answer : The synthesis typically involves a multi-step process, including (i) condensation of the benzofuran core with a pyridinyl aldehyde derivative under acidic or basic conditions and (ii) esterification with 4-bromobenzoic acid. Key parameters include:

- Temperature : 60–80°C for condensation to favor Z-isomer stereoselectivity .

- Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .

- Catalysts : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) improve yield during esterification .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the pure Z-isomer .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Pyridin-4-ylmethylene proton at δ 8.5–8.7 ppm (doublet, J = 5–6 Hz) .

- Benzofuran carbonyl (C=O) at ~170 ppm in ¹³C NMR .

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and conjugated ketone (1670–1690 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching theoretical mass (C₂₁H₁₃BrNO₅⁺: ~438.0 m/z) .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO, DCM, and THF; poorly soluble in water. Pre-solubilization in DMSO is recommended for biological assays .

- Stability : Degrades under prolonged UV exposure or basic conditions (pH > 9). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., EGFR or CDK2). Focus on hydrogen bonding between the pyridine nitrogen and active-site residues .

- MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to evaluate conformational flexibility .

- Free Energy Calculations (MM/PBSA) : Quantify binding energies (ΔG ~ –8 to –10 kcal/mol indicates strong affinity) .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during derivatization)?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., hydrolysis of the ester group under acidic conditions) .

- Isotopic Labeling : Trace ¹⁸O in the benzofuran carbonyl to confirm hydrolysis pathways .

- Controlled Replicates : Vary solvents (e.g., switch from THF to acetonitrile) to suppress side reactions .

Q. How can the compound’s electronic properties be tuned for material science applications?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzofuran core to enhance π-conjugation for optoelectronic materials .

- DFT Calculations : Compute HOMO-LUMO gaps (e.g., Gaussian 09, B3LYP/6-31G*) to predict absorption spectra .

- X-ray Crystallography : Resolve solid-state packing motifs to assess charge transport properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.